ethyl 5-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate ethyl 5-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate
Brand Name: Vulcanchem
CAS No.: 898762-61-3
VCID: VC2291507
InChI: InChI=1S/C21H29NO5/c1-2-25-20(24)8-4-7-19(23)18-6-3-5-17(15-18)16-22-11-9-21(10-12-22)26-13-14-27-21/h3,5-6,15H,2,4,7-14,16H2,1H3
SMILES: CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCC3(CC2)OCCO3
Molecular Formula: C21H29NO5
Molecular Weight: 375.5 g/mol

ethyl 5-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate

CAS No.: 898762-61-3

Cat. No.: VC2291507

Molecular Formula: C21H29NO5

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate - 898762-61-3

Specification

CAS No. 898762-61-3
Molecular Formula C21H29NO5
Molecular Weight 375.5 g/mol
IUPAC Name ethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-5-oxopentanoate
Standard InChI InChI=1S/C21H29NO5/c1-2-25-20(24)8-4-7-19(23)18-6-3-5-17(15-18)16-22-11-9-21(10-12-22)26-13-14-27-21/h3,5-6,15H,2,4,7-14,16H2,1H3
Standard InChI Key XJRNKEIYSNRCBI-UHFFFAOYSA-N
SMILES CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCC3(CC2)OCCO3
Canonical SMILES CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCC3(CC2)OCCO3

Introduction

Ethyl 5-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by a spirocyclic structure, which often imparts unique biological properties. Below, we explore its chemical characteristics, synthesis, and potential applications based on available data.

Synthesis

The synthesis of ethyl 5-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate typically involves multi-step organic reactions:

  • Spirocycle Formation: The spirocyclic core is synthesized through cyclization reactions involving dioxane and azaspiro precursors.

  • Functionalization: The phenyl group is introduced via alkylation or substitution reactions.

  • Esterification: The final step involves esterification to attach the ethoxy group.

This synthetic pathway ensures the preservation of the spirocyclic structure, which is critical for its potential biological activity .

Applications and Research Potential

Ethyl 5-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate has garnered interest for its potential in drug discovery due to the following reasons:

Analytical Data

The compound has been characterized using standard analytical techniques:

TechniqueFindings
NMR SpectroscopyConfirms the presence of spirocyclic and ester groups
Mass SpectrometryMolecular ion peak at 361.43 g/mol
IR SpectroscopyCharacteristic ester (C=O) stretch

These data provide evidence of the compound's purity and structural integrity .

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